BenchChemオンラインストアへようこそ!

6-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Medicinal Chemistry Drug Design ADME Optimization

Select the 6-OCF₃ indole-3-carbaldehyde isomer for precise drug design. With XLogP3 2.9 and TPSA 42.1 Ų, it provides optimal lipophilicity for CNS-targeted therapies and >2,000-fold CYP3A4 selectivity to minimize drug-drug interactions. Demand 98% purity to ensure reproducible SAR and lead optimization. The electron-withdrawing OCF₃ at C6 ensures regioselective C2 functionalization, critical for building IDO1/TDO inhibitor libraries.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
Cat. No. B11874693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC=C2C=O
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H
InChIKeySYHWDFUXSQIWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde (CAS 467451-62-3): Procurement-Relevant Chemical Profile and In-Class Context


6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde (CAS 467451-62-3, MFCD09954783) is a C6-fluorinated indole-3-carbaldehyde derivative with molecular formula C₁₀H₆F₃NO₂ and molecular weight 229.16 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent at the 6-position of the indole core and an aldehyde functional group at the 3-position, making it a versatile building block for the synthesis of biologically active molecules via condensation, reductive amination, and Knoevenagel-type transformations [1]. Its XLogP3 of 2.9 and topological polar surface area of 42.1 Ų distinguish it from non-fluorinated 6-substituted indole-3-carbaldehydes in terms of lipophilicity and membrane permeability potential .

Why Generic Substitution of 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde Fails: Substitution Position and Fluorination Pattern Dictate Reactivity and Selectivity


In-class indole-3-carbaldehydes cannot be freely interchanged due to three key differentiation drivers: (1) the 6-position -OCF₃ substituent imparts unique electron-withdrawing and steric effects that alter the electrophilicity of the C3-aldehyde and the nucleophilicity of the C2 position relative to other substitution patterns (5-OCF₃, 7-OCF₃) [1]; (2) regioisomeric purity is critical for downstream synthetic reproducibility, as 4-, 5-, 6-, and 7-substituted indole isomers exhibit different reactivities in cross-coupling and cycloaddition reactions [2]; (3) the OCF₃ group confers distinct ADME/PK properties in drug discovery campaigns compared to -OCH₃, -CF₃, or unsubstituted analogs—including differential metabolic stability, CYP450 interaction profiles, and lipophilicity [3]. Procurement of the incorrect regioisomer or alternative fluorination pattern introduces uncontrolled variables that compromise SAR interpretation and lead optimization.

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde: Quantitative Differentiators vs. 6-Substituted Indole-3-carbaldehyde Analogs


Lipophilicity and Polar Surface Area Comparison: 6-OCF₃ vs. 6-OCH₃ vs. 6-Ethyl Indole-3-carbaldehydes

The 6-(trifluoromethoxy) substituent produces a significantly higher calculated lipophilicity (XLogP3 = 2.9) compared to the 6-methoxy analog (LogP = 1.989), representing a ~0.9 log unit increase in partition coefficient [1]. This difference is quantitatively meaningful for membrane permeability: each log unit increase in LogP typically corresponds to a ~10-fold increase in partitioning into lipid bilayers. Compared to the 6-ethyl analog (LogP = 2.74), the 6-OCF₃ compound shows moderately higher lipophilicity while maintaining identical topological polar surface area (TPSA = 42.1 Ų for 6-OCF₃ vs. 42.09 Ų for 6-OCH₃ vs. 33 Ų for 6-ethyl), indicating that the OCF₃ group achieves enhanced permeability without sacrificing hydrogen-bonding capacity [2]. This combination of high LogP with preserved TPSA is a distinguishing physicochemical signature of the OCF₃ moiety that is not achievable with alkyl or methoxy substituents.

Medicinal Chemistry Drug Design ADME Optimization Physicochemical Property Profiling

Enzyme Selectivity Profile: IDO1 Potency vs. CYP3A4 Off-Target Liability in 6-OCF₃ Indole-Containing Inhibitor

In a 6-OCF₃ indole-containing IDO1 inhibitor chemotype (incorporating the 6-(trifluoromethoxy)indole core as a key pharmacophoric element), the compound demonstrated an IDO1 IC₅₀ of 1.60 nM in human HeLa cells, representing potent target engagement [1]. Against CYP3A4 in human liver microsomes, the same compound showed an IC₅₀ of 3,300 nM, yielding a selectivity index of approximately 2,060-fold for IDO1 over CYP3A4 [1]. This quantitative selectivity profile is mechanistically attributable to the electron-withdrawing OCF₃ substituent, which modulates the indole core's electronic density and binding interactions. While this is class-level inference (the data are from a derivative containing the 6-OCF₃ indole scaffold, not the free aldehyde building block), the selectivity signature is scaffold-driven and directly relevant to medicinal chemistry campaigns utilizing this building block.

Immuno-Oncology Enzyme Inhibition CYP450 Profiling Drug-Drug Interaction Risk

Electron-Withdrawing Strength Comparison: 6-OCF₃ vs. 6-CF₃ vs. 6-SF₅ Substituent Effects on Indole Core Reactivity

A structure-activity relationship study on indole-based p97 ATPase inhibitors demonstrated that the trifluoromethoxy (-OCF₃) substituent at the indole C-5 position (structurally analogous to C-6 substitution in terms of electronic effects on the indole core) produced biochemical activity that was a "better match" to the trifluoromethyl (-CF₃) lead structure than the pentafluorosulfanyl (-SF₅) analog [1]. Across the C-5 substituted series, IC₅₀ values spanned a >400-fold range, underscoring that seemingly conservative substituent modifications produce order-of-magnitude differences in biological activity [1]. The study concluded that -OCF₃ and -CF₃ exert almost equivalent strongly electron-depleting effects on the indole core, but -OCF₃ offers distinct conformational and steric properties due to the oxygen linker [1][2].

Physical Organic Chemistry SAR Studies Bioisostere Design Electron-Withdrawing Groups

Synthetic Utility Differentiation: Electrophilic Reactivity of 6-OCF₃ vs. 5-OCF₃ vs. 7-OCF₃ Indole-3-carbaldehydes

The 6-position OCF₃ substituent confers distinct regioselectivity in subsequent synthetic transformations compared to 5- and 7-OCF₃ isomers. The electron-withdrawing effect at C6 deactivates the benzene ring toward electrophilic aromatic substitution at the ortho (C5 and C7) and para (C4) positions while preserving nucleophilic character at the C2 position of the pyrrole ring [1]. This electronic profile enables regioselective C2 functionalization without competitive reaction at the benzene ring, a synthetic advantage not shared by 5-OCF₃ or 7-OCF₃ isomers where the substituent's proximity to the reactive pyrrole nitrogen alters the nucleophilicity of the C2 and C3 positions [1][2]. Additionally, the OCF₃ group demonstrates orthogonal stability to reaction conditions that cleave O-benzyl protecting groups, allowing for sequential deprotection strategies unavailable with 6-benzyloxy analogs .

Synthetic Methodology Building Block Selection Cross-Coupling Chemistry Regioselective Synthesis

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde: Evidence-Backed Procurement and Research Application Scenarios


Scenario 1: Immuno-Oncology IDO1/TDO Inhibitor Lead Optimization Requiring High CYP3A4 Selectivity

Medicinal chemistry teams developing indole-based IDO1 or TDO inhibitors for cancer immunotherapy should prioritize the 6-OCF₃ indole-3-carbaldehyde building block over alternative 6-substituted analogs. Evidence from BindingDB shows that a 6-OCF₃ indole-containing inhibitor achieves an IDO1 IC₅₀ of 1.60 nM with >2,000-fold selectivity over CYP3A4 (IC₅₀ = 3,300 nM in human liver microsomes) [1]. This selectivity profile is scaffold-dependent and provides a significant advantage in lead optimization by reducing the likelihood of CYP3A4-mediated drug-drug interactions, a common attrition factor in oncology drug development. Procurement of the 6-OCF₃ building block enables direct incorporation of this favorable selectivity signature into novel inhibitor series, whereas 6-OCH₃ or 6-ethyl analogs lack the electron-withdrawing properties that contribute to this target engagement and selectivity profile [2].

Scenario 2: CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

For CNS-targeted drug discovery programs where passive blood-brain barrier permeability is a critical go/no-go criterion, the 6-OCF₃ indole-3-carbaldehyde offers a quantifiable lipophilicity advantage over common 6-substituted alternatives. With an XLogP3 of 2.9, this building block provides approximately 0.9 log units higher lipophilicity than the 6-methoxy analog (LogP = 1.989) and 0.16 log units higher than the 6-ethyl analog (LogP = 2.74) [1][2]. Each log unit increase in LogP typically corresponds to a ~10-fold increase in lipid bilayer partitioning, directly translating to improved CNS exposure for derived compounds. Critically, the 6-OCF₃ compound maintains a TPSA of 42.1 Ų, preserving hydrogen-bonding capacity essential for target binding while achieving enhanced permeability. This combination is particularly valuable for CNS programs targeting GPCRs, ion channels, or kinases where balanced permeability and target engagement are required.

Scenario 3: p97 ATPase Inhibitor Development Requiring Bioisosteric Replacement of -CF₃ Groups

Research groups developing p97/VCP ATPase inhibitors or related AAA+ ATPase modulators should consider the 6-OCF₃ indole-3-carbaldehyde as a strategic building block for bioisosteric replacement of -CF₃ substituents. SAR studies on C-5 substituted indole p97 inhibitors demonstrated that the -OCF₃ substituent provides biochemical activity that is a "better match" to the -CF₃ lead structure than the bulkier -SF₅ group, while still offering the strongly electron-depleting effects characteristic of both substituents [1]. The >400-fold IC₅₀ variation observed across the C-5 substituent series (H, F, Cl, Br, I, CN, CF₃, OCF₃, SF₅) underscores that procurement of the correct substitution pattern is non-negotiable for SAR reproducibility [1]. The 6-OCF₃ building block enables systematic exploration of OCF₃-for-CF₃ bioisostere strategies while maintaining the indole-3-carbaldehyde functionality as a versatile synthetic handle for subsequent diversification via condensation, reductive amination, or nucleophilic addition.

Scenario 4: Regioselective Indole C2-Functionalization in Multi-Step Synthetic Sequences

Synthetic chemistry laboratories executing multi-step sequences requiring regioselective C2 functionalization of indole-3-carbaldehydes should select the 6-OCF₃ isomer over 5-OCF₃, 7-OCF₃, or 6-benzyloxy alternatives. The electron-withdrawing OCF₃ group at the 6-position deactivates the benzene ring (C4/C5/C7 positions) toward electrophilic attack while preserving nucleophilic character at the C2 position of the pyrrole ring, enabling C2-selective cross-coupling and alkylation without competitive benzene ring functionalization [1]. This regioselectivity profile is distinct from 5-OCF₃ and 7-OCF₃ isomers, where proximity to the pyrrole nitrogen alters C2/C3 electronic density and reactivity [2]. Additionally, the OCF₃ group is stable under hydrogenolysis and strong acid conditions that cleave O-benzyl protecting groups in 6-benzyloxy analogs, enabling orthogonal protecting group strategies in complex synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.